6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13763894
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
![6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester -](/images/structure/VC13763894.png)
Specification
Molecular Formula | C13H18N2O3 |
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Molecular Weight | 250.29 g/mol |
IUPAC Name | benzyl 6-hydroxy-1,4-diazepane-1-carboxylate |
Standard InChI | InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2 |
Standard InChI Key | XWEDUWZFKDUGMQ-UHFFFAOYSA-N |
SMILES | C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s molecular structure comprises a 1,4-diazepane ring—a saturated seven-membered ring with two nitrogen atoms at the 1- and 4-positions—substituted with a hydroxyl group at C6 and a benzyl ester group at the C1-carboxylic acid position . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 250.29 g/mol | |
Purity | ≥97% (HPLC) | |
Storage Temperature | Room temperature | |
Physical Form | White to off-white solid |
The benzyl ester group enhances solubility in organic solvents, while the hydroxyl group enables further functionalization via oxidation or substitution reactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-hydroxy- diazepane-1-carboxylic acid benzyl ester likely involves multi-step protocols:
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Ring Formation: Condensation of diamines with carbonyl compounds to construct the 1,4-diazepane backbone .
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Hydroxylation: Introduction of the hydroxyl group at C6 via oxidative or nucleophilic substitution methods .
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Esterification: Protection of the carboxylic acid as a benzyl ester using benzyl bromide or diazomethane under basic conditions .
A related compound, 1,4-(di-BOC)-6-hydroxy-1,4-diazepane (CAS No. 1823301-45-6), demonstrates the use of tert-butoxycarbonyl (BOC) groups to protect amine functionalities during synthesis . This suggests that similar protecting-group strategies may apply to the benzyl ester derivative.
Industrial Production
Globally, JW & Y Pharmlab Co., Ltd. (China) and MolCore BioPharmatech are key suppliers, offering the compound at ≥97% purity for research and pharmaceutical applications . Scalable manufacturing processes likely employ continuous flow reactors or catalytic hydrogenation to optimize yield and reduce costs .
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound serves as a precursor in synthesizing neuromodulators and protease inhibitors. For example:
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CNS Agents: Structural analogs of 1,4-diazepane are explored for their affinity to GABA receptors, implicating potential anxiolytic or sedative properties .
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Anticancer Agents: Functionalization at the 6-hydroxy position could yield kinase inhibitors targeting aberrant signaling pathways in oncology .
Chemical Biology
Researchers utilize the benzyl ester as a protecting group in peptide coupling reactions, enabling selective deprotection under mild hydrogenolysis conditions . This strategy is critical for constructing complex heterocycles in natural product synthesis.
Supplier | Purity | Packaging | Location |
---|---|---|---|
JW & Y Pharmlab Co., Ltd. | 97% | 1g, 5g, 10g | China |
MolCore BioPharmatech | ≥97% | Custom batches | China |
VulcanChem | Research | 250mg, 1g | Global |
Pricing varies by quantity, with 250 mg batches priced at approximately €443 and 1g at €277 . Custom synthesis services are available for large-scale API production .
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